2-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide
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Overview
Description
2-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the reaction of an appropriate benzoyl chloride with an amidoxime derivative under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with the addition of a base like sodium hydroxide (NaOH) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzamide moiety can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamide derivatives.
Scientific Research Applications
2-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and have similar chemical properties.
Benzamide derivatives: Compounds with the benzamide moiety exhibit similar reactivity and biological activities.
Uniqueness
2-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to the combination of its butoxy, ethyl, and benzamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other oxadiazole and benzamide derivatives .
Properties
Molecular Formula |
C15H19N3O3 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
2-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C15H19N3O3/c1-3-5-10-20-13-9-7-6-8-11(13)15(19)16-14-12(4-2)17-21-18-14/h6-9H,3-5,10H2,1-2H3,(H,16,18,19) |
InChI Key |
VRGXGZVDUUXGAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=NON=C2CC |
Origin of Product |
United States |
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